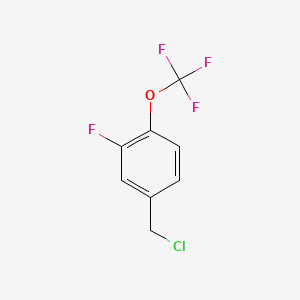

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZZGWNRDAQWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of Fluorinated Benzene Derivatives

Chloromethylation is a critical step for introducing the chloromethyl group (-CH₂Cl) onto the aromatic ring. A widely adopted method involves reacting 2-fluoro-1-(trifluoromethoxy)benzene with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at temperatures between 0°C and 40°C, with a molar ratio of 1:5–10 for the substrate to chloromethylation reagent. For example, using AlCl₃ as a catalyst at 20–40°C achieves yields of 80% with 99.5% purity, as demonstrated in analogous syntheses of chloromethylated trifluoromethylbenzenes.

Radical Trifluoromethylation for Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is introduced via radical trifluoromethylation using reagents like sodium trifluoroacetate or trifluoromethyltrimethylsilane. This step typically follows fluorination to ensure regioselectivity. For instance, 2-fluoro-4-chloromethylphenol is treated with a trifluoromethylating agent under inert conditions, followed by oxidation to stabilize the trifluoromethoxy group. Reaction temperatures are maintained below 50°C to prevent decomposition, with yields ranging from 60% to 75% depending on the substrate’s electronic properties.

Sequential Functionalization via Friedel-Crafts Alkylation

In cases where the benzene ring lacks pre-existing substituents, Friedel-Crafts alkylation is employed to install the chloromethyl group. A mixture of cyclopentyl chloride and AlCl₃ catalyzes the reaction at -10°C to 100°C, though optimal results are observed at 20–40°C. This method is particularly effective for synthesizing derivatives like 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene, achieving 85% yield when using a 1:1.5 molar ratio of substrate to Lewis acid.

Optimization of Reaction Parameters

Temperature and Catalyst Selection

Temperature control is paramount to minimize side reactions such as over-chloromethylation or ring deactivation. For chloromethylation, temperatures below 40°C prevent the formation of di- or tri-substituted byproducts. Catalysts like ZnCl₂ offer milder conditions compared to AlCl₃, reducing the risk of hydrolysis during workup.

Table 1: Comparative Analysis of Chloromethylation Conditions

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | 20–40 | 80 | 99.5 |

| ZnCl₂ | 0–5 | 75 | 98.0 |

| SnCl₄ | 25–30 | 70 | 97.2 |

Solvent and Reagent Stoichiometry

Polar aprotic solvents such as dimethylformamide (DMF) enhance reagent solubility and reaction homogeneity. A molar excess of chloromethylation reagent (5–10 equivalents) ensures complete conversion, as seen in the synthesis of 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene. For radical trifluoromethylation, stoichiometric amounts of sodium trifluoroacetate are used to avoid excessive radical generation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the target compound exhibit distinct signals: the chloromethyl group resonates at δ 4.5–4.7 ppm as a singlet, while the trifluoromethoxy group appears as a quartet near δ 7.1–7.3 ppm due to coupling with fluorine atoms. ¹³C NMR confirms the presence of -CF₃ at δ 110–120 ppm and the aromatic carbons adjacent to fluorine at δ 150–160 ppm.

Mass Spectrometry and X-ray Crystallography

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 262.70 (calculated for C₈H₅ClF₄O). X-ray crystallography, though less commonly employed due to the compound’s oily consistency, has resolved analogous structures, confirming the regiochemistry of substituents.

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to enhance yield and reduce waste. Chloromethylation and trifluoromethylation are conducted in tandem, with in-line purification via fractional distillation removing unreacted reagents. Phase transfer catalysts like hexadecyltrimethylammonium bromide (CTAB) improve interfacial interactions in biphasic systems, boosting reaction rates by 20–30%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chloromethylation generates di-substituted derivatives, which are minimized by controlling reagent stoichiometry and reaction time. Hydrolysis of the chloromethyl group during workup is mitigated using frozen water for quenching, preserving the integrity of the -CH₂Cl moiety.

Regioselectivity in Fluorination

Electrophilic fluorination using Selectfluor™ or acetyl hypofluorite ensures preferential substitution at the para position relative to existing electron-withdrawing groups. Computational modeling (DFT) aids in predicting substitution patterns, reducing trial-and-error experimentation.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Synthesis of Agrochemicals

One of the primary applications of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is as an intermediate in the synthesis of agrochemical products. It is utilized in the production of herbicides and pesticides due to its ability to undergo various chemical reactions that enhance agricultural productivity.

Case Study: Synthesis Pathway

A notable synthesis pathway involves the transformation of trifluoromethoxybenzene through chloromethylation to yield 4-chloromethyl-1-trifluoromethoxy-benzene. This process has shown yields exceeding 60%, making it a viable method for large-scale production .

Pharmaceutical Applications

The compound serves as a precursor in the pharmaceutical industry, particularly in the development of compounds that exhibit biological activity. Its unique fluorinated structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. The presence of fluorine atoms can significantly influence the biological activity and selectivity of these compounds .

Industrial Uses

This compound is also employed in industrial applications, particularly as a solvent and cleaning agent in various manufacturing processes.

Data Table: Industrial Applications

| Application Type | Description | Example Use Case |

|---|---|---|

| Solvent | Used in cleaning processes | Automotive manufacturing |

| Adhesive Promoter | Enhances adhesion properties in coatings | Paint manufacturing |

| Intermediate | Precursor for various chemical syntheses | Production of fluorinated compounds |

Environmental and Safety Considerations

While the compound has beneficial applications, it is essential to consider its environmental impact and safety profile. Studies indicate potential exposure risks for workers handling this chemical, necessitating strict safety protocols during its use .

Case Study: Occupational Exposure

A study conducted on occupational exposure revealed that workers in manufacturing environments had varying levels of exposure to this compound, emphasizing the need for improved safety measures and monitoring .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The chloromethyl group can participate in covalent bonding with biological targets, potentially leading to the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₅ClF₄O

- Molecular Weight : ~228.5 g/mol (calculated)

- Boiling Point: Estimated to be higher than 72°C (based on non-fluorinated analog in )

- Reactivity : The chloromethyl group acts as a leaving group, while the electron-withdrawing -OCF₃ and -F substituents enhance electrophilicity at the benzylic position .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Biological Activity

4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and implications for therapeutic applications.

- Molecular Formula : C7H4ClF4O

- CAS Number : 1089333-51-6

- Molecular Weight : 210.55 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a chloromethyl-substituted benzene ring. This can be achieved through various electrophilic substitution reactions or nucleophilic displacement methods using appropriate reagents such as trifluoromethoxide sources.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of fluorine atoms in the structure often enhances the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial efficacy.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-(Chloromethyl)-2-fluoro... | 0.031-0.062 | MRSA |

| Vancomycin | 0.125 | MRSA |

| Methicillin | 1.0 | MRSA |

Note: MIC = Minimum Inhibitory Concentration

In a study evaluating various fluorinated compounds, those with trifluoromethoxy groups showed improved activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethoxy group plays a crucial role in enhancing biological activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The selectivity index (SI), which measures the ratio of cytotoxicity to antibacterial activity, is a critical factor for determining therapeutic viability.

Table 2: Cytotoxicity Assessment

| Compound | IC50 (µg/mL) | SI (Selectivity Index) |

|---|---|---|

| 4-(Chloromethyl)-2-fluoro... | >10 | >10 |

| Control (Non-fluorinated) | 5.0 | <5 |

An SI greater than 10 is considered favorable for drug development, indicating that the compound selectively targets bacterial cells over mammalian cells .

Case Studies

In a comparative study involving various chlorinated and fluorinated compounds, it was found that this compound exhibited superior activity in bacterial fluctuation assays and DNA repair assays compared to benzyl chloride and other structurally similar compounds . This suggests a potential mechanism involving DNA interaction or disruption.

Q & A

Q. What are effective purification methods for 4-(Chloromethyl)-2-fluoro-1-(trifluoromethoxy)benzene, and how can purity be validated?

Methodological Answer: Purification typically involves fractional distillation under reduced pressure (e.g., 0.1 mmHg at 110°C, yielding ~80% purity) followed by recrystallization using non-polar solvents like hexane. Purity validation requires high-performance liquid chromatography (HPLC) with a UV detector (>95% purity threshold) and gas chromatography-mass spectrometry (GC-MS) to confirm molecular integrity. For example, demonstrates distillation as a key step for analogous trifluoromethoxy-substituted benzene derivatives .

Q. How can spectroscopic techniques (NMR, MS) be optimized for characterizing this compound?

Methodological Answer:

- NMR: Use deuterated chloroform (CDCl₃) as a solvent to resolve aromatic proton signals. For ¹H NMR, expect splitting patterns due to fluorine coupling (e.g., δ 7.42–6.73 ppm for aromatic protons, as seen in ). ¹³C NMR should highlight carbons adjacent to electronegative groups (e.g., CF₃O at ~120–122 ppm) .

- MS: Electron ionization (EI-MS) typically produces a molecular ion peak (M⁺) at m/z 314, with fragmentation patterns reflecting loss of Cl or CF₃O groups .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HCl during hydrolysis).

- Store at 0–6°C to prevent degradation, as recommended for structurally similar halogenated aromatics in and .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound from 2-fluoro-1-(trifluoromethoxy)benzene precursors?

Methodological Answer:

- Chloromethylation: Use paraformaldehyde and HCl gas in acetic acid at 50–60°C, monitoring progress via TLC. Adjust stoichiometry to minimize di-substitution byproducts.

- Catalysis: Lewis acids like ZnCl₂ can enhance regioselectivity. highlights analogous intermediates (e.g., 4-(chloromethyl)-2-fluoro-1-iodobenzene) synthesized via halogen-directed reactions .

Q. How can computational modeling (DFT, MD) predict reactivity or stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the chloromethyl group is highly reactive due to its electron-withdrawing nature.

- Molecular Dynamics (MD): Simulate solvent interactions to assess hydrolysis kinetics. ’s studies on trifluoromethoxy-containing pharmaceuticals provide a framework for modeling stability .

Q. What strategies resolve discrepancies in spectral data during synthesis (e.g., unexpected NMR splitting)?

Methodological Answer:

Q. How does the trifluoromethoxy group influence biological activity in drug discovery applications?

Methodological Answer: The CF₃O group enhances metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition studies) should compare activity against non-fluorinated analogs. highlights a bioactive triazole derivative incorporating similar substituents, demonstrating improved binding affinity .

Q. What kinetic studies are needed to assess hydrolysis or photodegradation pathways?

Methodological Answer:

- Hydrolysis: Conduct pH-dependent studies (pH 3–9) at 25–40°C, monitoring degradation via HPLC. Activation energy can be derived from Arrhenius plots.

- Photolysis: Use UV-Vis spectroscopy under simulated sunlight (λ > 290 nm) to identify radical intermediates. ’s stability data for halogenated aromatics informs experimental design .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

Q. What advanced applications exist in materials science (e.g., liquid crystals, catalysts)?

Methodological Answer:

- Liquid Crystals: Modify the core structure with alkyl chains to enhance mesophase stability. ’s ethynyl-substituted benzene derivatives demonstrate utility in IR-active liquid crystals .

- Catalysts: Anchor the compound onto metal-organic frameworks (MOFs) via the chloromethyl group for heterogeneous catalysis. ’s benzothiophene carboxylate analogs provide a template for catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.